![molecular formula C11H14ClNO B1231771 2-chloro-N-ethyl-N-phenylpropanamide CAS No. 91131-16-7](/img/structure/B1231771.png)
2-chloro-N-ethyl-N-phenylpropanamide
Overview
Description
2-chloro-N-ethyl-N-phenylpropanamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-chloro-N-ethyl-N-phenylpropanamide is1S/C11H14ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-chloro-N-ethyl-N-phenylpropanamide is a powder that should be stored at room temperature .Scientific Research Applications
Proteomics Research
2-chloro-N-ethyl-N-phenylpropanamide is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides, aiding in the identification and understanding of protein function and interaction within biological systems .
Pharmaceutical Development
In the pharmaceutical industry, this compound finds its application in the synthesis of various drug candidates. Its chemical structure allows for the creation of analogs that can be tested for therapeutic activity, such as anti-inflammatory or analgesic properties. It serves as a building block in medicinal chemistry for the development of new drugs .
Material Sciences
2-chloro-N-ethyl-N-phenylpropanamide is also significant in material sciences. Researchers use it to synthesize novel organic compounds that can be incorporated into materials to alter their properties, such as increasing thermal stability or enhancing electrical conductivity. It’s particularly useful in creating polymers with specific desired characteristics .
Chemical Research
This compound is a valuable reagent in chemical research, especially in organic synthesis. It’s involved in various chemical reactions, including nucleophilic substitution and electrophilic addition, to produce a wide range of organic molecules. Its versatility makes it a staple in synthetic organic chemistry laboratories .
Biochemistry Studies
In biochemistry, 2-chloro-N-ethyl-N-phenylpropanamide is used to study enzyme-catalyzed reactions where it can act as an inhibitor or substrate mimic. This helps in understanding the mechanism of enzyme action and in the design of enzyme inhibitors that can regulate metabolic pathways .
Agricultural Chemistry
The agricultural sector employs this compound in the synthesis of agrochemicals. It can be used to create new pesticides or herbicides, contributing to the development of compounds that are more effective and environmentally friendly. Its role in improving crop protection is a key area of research .
Environmental Studies
Lastly, 2-chloro-N-ethyl-N-phenylpropanamide is part of environmental studies where it’s used to understand the fate and transport of organic contaminants. Its behavior in different environmental conditions provides insights into pollution control and the development of strategies for environmental remediation .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H317, H319, and H410 . These statements indicate that the compound may be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-chloro-N-ethyl-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSOFYRMISJWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323487 | |
Record name | 2-chloro-N-ethyl-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24825728 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-ethyl-N-phenylpropanamide | |
CAS RN |
91131-16-7 | |
Record name | 2-chloro-N-ethyl-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.